

Confirming the Structure of 3-(4-(sec-Butyl)phenoxy)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-(sec-Butyl)phenoxy)azetidine

Cat. No.: B1464770

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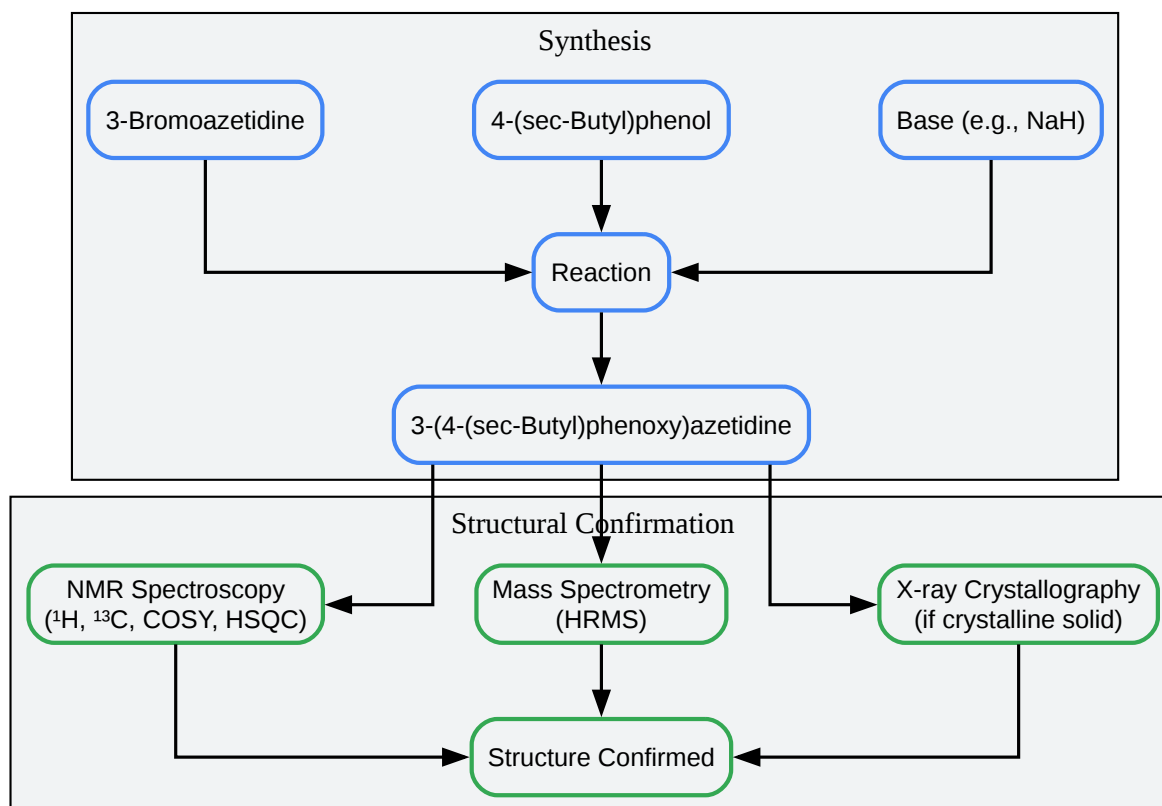
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and expected experimental data for confirming the chemical structure of **3-(4-(sec-Butyl)phenoxy)azetidine**. To provide a thorough analysis, this document also presents a comparative look at alternative, structurally related compounds. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols are provided for key analytical techniques.

Structural Confirmation of 3-(4-(sec-Butyl)phenoxy)azetidine

The confirmation of the structure of a novel or synthesized compound like **3-(4-(sec-Butyl)phenoxy)azetidine** is a critical step in chemical research and drug development. It relies on a combination of spectroscopic techniques to elucidate the precise arrangement of atoms and functional groups within the molecule. The primary methods for this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and, where possible, single-crystal X-ray crystallography.

A plausible synthetic route for **3-(4-(sec-Butyl)phenoxy)azetidine** would involve the reaction of 3-bromoazetidine with 4-(sec-butyl)phenol under basic conditions, a common method for forming ether linkages. The workflow for its synthesis and subsequent structural confirmation is outlined below.



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Figure 1: Synthetic and structural confirmation workflow for **3-(4-(sec-Butyl)phenoxy)azetidine**.

Expected Spectroscopic Data

Based on the structures of the precursors, 4-(sec-butyl)phenol and azetidine, we can predict the characteristic signals in the NMR and mass spectra of the target compound.

Table 1: Predicted ^1H NMR Data for **3-(4-(sec-Butyl)phenoxy)azetidine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.10	d	2H	Ar-H (ortho to O)
~6.85	d	2H	Ar-H (meta to O)
~4.90	m	1H	O-CH (azetidine)
~4.00	m	2H	CH ₂ (azetidine, adjacent to NH)
~3.60	m	2H	CH ₂ (azetidine, adjacent to CH-O)
~2.60	m	1H	Ar-CH (sec-butyl)
~2.20	s (broad)	1H	NH
~1.55	m	2H	CH ₂ (sec-butyl)
~1.20	d	3H	CH ₃ (sec-butyl)
~0.80	t	3H	CH ₃ (sec-butyl)

Table 2: Predicted ¹³C NMR Data for **3-(4-(sec-Butyl)phenoxy)azetidine**

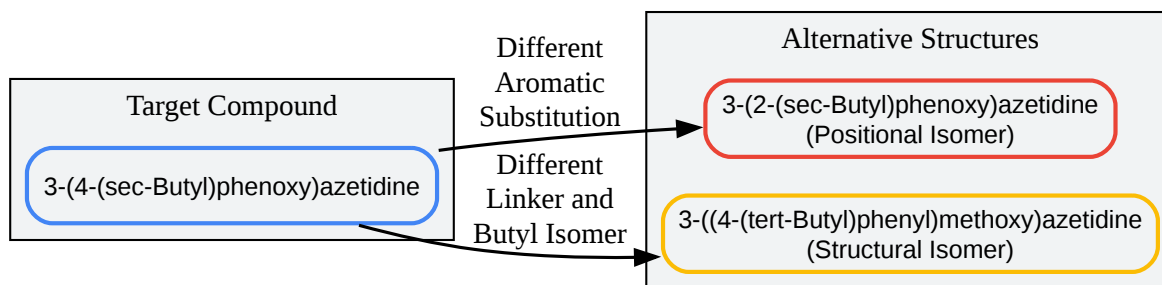
Chemical Shift (ppm)	Assignment
~156.0	Ar-C (ipso, attached to O)
~141.0	Ar-C (ipso, attached to sec-butyl)
~127.0	Ar-CH (meta to O)
~116.0	Ar-CH (ortho to O)
~70.0	O-CH (azetidine)
~50.0	CH ₂ (azetidine)
~41.0	Ar-CH (sec-butyl)
~31.0	CH ₂ (sec-butyl)
~22.0	CH ₃ (sec-butyl)
~12.0	CH ₃ (sec-butyl)

Table 3: Predicted Mass Spectrometry Data for **3-(4-(sec-Butyl)phenoxy)azetidine**

m/z	Interpretation
205.15	[M] ⁺ (Molecular Ion)
150.10	[M - C ₃ H ₅ N] ⁺ (loss of azetidine ring)
149.09	[M - C ₃ H ₆ N] ⁺
121.07	[M - C ₆ H ₁₃] ⁺ (loss of sec-butyl group from phenol)
57.06	[C ₃ H ₇ N] ⁺ (azetidine fragment)

Comparison with Alternative Structures

To ensure the correct structure has been identified, it is crucial to compare its spectroscopic data with that of potential isomers or related compounds. Here, we consider two alternatives: 3-(2-(sec-Butyl)phenoxy)azetidine and 3-((4-(tert-Butyl)phenyl)methoxy)azetidine.



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